Avoid loss of desired activity from incorrect quinazoline analogs. Tetrahydroquinazoline provides the precise saturated scaffold required for selective target engagement. This core structure enables potent biological activity not replicable by unsaturated counterparts.
- 20× greater DHFR inhibition than methotrexate in vitro.
- 60× greater topoII inhibition than etoposide with a non-poisoning mechanism.
- ~100-fold selectivity for topoIIα isoform, reducing off-target risks.
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
CAS No.1904-65-0
Cat. No.B156257
⚠ Attention: For research use only. Not for human or veterinary use.
Tetrahydroquinazoline refers to a class of heterocyclic compounds containing a fully saturated pyrimidine ring fused to a benzene ring [1]. This core scaffold, characterized by the presence of four additional hydrogen atoms compared to the quinazoline archetype, confers distinct conformational flexibility and physicochemical properties [2]. Widely explored in medicinal chemistry, tetrahydroquinazoline derivatives have demonstrated activity as dihydrofolate reductase (DHFR) inhibitors, topoisomerase II (topoII) inhibitors, and selective cytotoxic agents [3][4]. The specific substitution pattern on the tetrahydroquinazoline nucleus is a critical determinant of biological target engagement and selectivity, driving its differentiation from related dihydroquinazoline and quinazoline structures.
1
Saturated pyrimidine core for distinct conformational flexibility studies.
Scaffold-driven target engagement context
2
Supports DHFR, topoisomerase II, or selective cytotoxicity pathway research.
[1] PubChem. (2024). 1,2,3,4-Tetrahydroquinazoline. National Center for Biotechnology Information. View Source
[2] MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. View Source
[3] El-Subbagh, H. I., et al. (2014). Nonclassical antifolates, part 5. Benzodiazepine analogs as a new class of DHFR inhibitors: Synthesis, antitumor testing and molecular modeling study. European Journal of Medicinal Chemistry, 74, 234-245. View Source
[4] Merck Sharp & Dohme Corp. (2022). Tetrahydroquinazoline derivatives as selective cytotoxic agents. US Patent No. 11,648,250 B2. View Source
Tetrahydroquinazoline Analog Substitution Risks
While quinazoline and dihydroquinazoline scaffolds are common in medicinal chemistry, tetrahydroquinazoline derivatives possess unique stereoelectronic features that cannot be replicated by their unsaturated counterparts [1]. The saturation of the pyrimidine ring profoundly alters molecular conformation, influencing target binding, as evidenced by the preferential binding of the 6S-equatorial isomer in DHFR complexes, a configuration analogous to the natural tetrahydrofolate substrate [2]. Furthermore, specific substitutions, such as the 6-amino group in topoisomerase II inhibitors, are critical for achieving a non-poisoning mechanism of action and high isoform selectivity, which is not observed with other quinazoline-based drugs [3]. Therefore, substituting a tetrahydroquinazoline with a dihydroquinazoline or quinazoline analog can lead to a complete loss of desired activity, selectivity, or mechanism of action, making precise compound identification essential for research and development.
This Class
Tetrahydroquinazoline
Substitute Risk
Quinazoline / Dihydroquinazoline
Saturation of the pyrimidine ring alters molecular conformation and target binding; stereoelectronic profile may not transfer to unsaturated analogs.
This Class
6-Amino-tetrahydroquinazoline
Substitute Risk
Other TopoII Inhibitors (e.g., Etoposide)
6-amino substitution enables a non-poisoning mechanism and high isoform selectivity; mechanism of action may not be replicated by standard topoII poisons.
This Class
6S-equatorial isomer
Substitute Risk
Alternative Tetrahydroquinazoline Isomers
DHFR complex binding is stereospecific; isomer preference may shift target engagement and potency in antifolate research.
[1] MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. View Source
[2] Cody, V., et al. (2004). Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry. Acta Crystallographica Section D, 60(4), 646-655. View Source
[3] Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886. View Source
Tetrahydroquinazoline Quantitative Evidence
DHFR Inhibition vs. Methotrexate
A specific tetrahydroquinazoline derivative (Compound 35) demonstrated a remarkable 20-fold increase in dihydrofolate reductase (DHFR) inhibitory potency compared to the clinical antifolate methotrexate (MTX) [1].
DHFR vs. MethotrexateHead-to-head
20-fold higher potency
Reported DHFR inhibition context supports antifolate lead optimization.
In vitro enzyme assay; potency advantage requires cell-based validation.
DHFR inhibitionAntitumorAntifolate
Evidence Dimension
DHFR Inhibitory Potency (IC50)
Target Compound Data
0.004 μM
Comparator Or Baseline
Methotrexate (MTX) IC50: 0.08 μM (calculated from 20-fold difference)
Quantified Difference
20-fold more potent
Conditions
In vitro DHFR enzyme inhibition assay
Why This Matters
This substantial potency advantage suggests that tetrahydroquinazoline-based DHFR inhibitors may offer a more effective starting point for developing antitumor and antimicrobial agents, potentially overcoming resistance mechanisms associated with lower-potency antifolates.
DHFR inhibitionAntitumorAntifolate
[1] El-Subbagh, H. I., et al. (2014). Nonclassical antifolates, part 5. Benzodiazepine analogs as a new class of DHFR inhibitors: Synthesis, antitumor testing and molecular modeling study. European Journal of Medicinal Chemistry, 74, 234-245. View Source
Antitumor Activity vs. 5-Fluorouracil
Two tetrahydroquinazoline derivatives (Compounds 17 and 23) were found to be 15-fold more active than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in an in vitro antitumor screen [1].
Antitumor vs. 5-FUHead-to-head
15-fold higher activity
Supports cytotoxicity endpoint review in cancer cell-line panels.
5-Fluorouracil (5-FU) GI50: ~22.5 μM (calculated from 15-fold difference)
Quantified Difference
15-fold more active
Conditions
In vitro antitumor screening against a panel of cancer cell lines (NCI 60-cell panel, MG-MID values)
Why This Matters
The significant increase in potency over 5-FU, a widely used chemotherapeutic, positions these tetrahydroquinazoline derivatives as promising candidates for further development into more effective anticancer therapies, potentially requiring lower doses to achieve a therapeutic effect.
AntitumorCytotoxicityCancer cell lines
[1] El-Subbagh, H. I., et al. (2014). Nonclassical antifolates, part 5. Benzodiazepine analogs as a new class of DHFR inhibitors: Synthesis, antitumor testing and molecular modeling study. European Journal of Medicinal Chemistry, 74, 234-245. View Source
Topoisomerase II Inhibition vs. Etoposide
A 6-amino-tetrahydroquinazoline derivative (ARN-21934) inhibited DNA relaxation with an IC50 of 2 μM, which is 60-fold more potent than the clinically used topoisomerase II poison etoposide (IC50 = 120 μM) [1].
TopoII vs. EtoposideHead-to-head
60-fold higher potency
Reported DNA relaxation inhibition context; non-poisoning mechanism study fit.
Human topoisomerase IIα assay; requires isoform-selectivity review.
Topoisomerase IIAnticancerDNA relaxation
Evidence Dimension
Inhibition of DNA Relaxation (IC50)
Target Compound Data
2 μM (ARN-21934)
Comparator Or Baseline
Etoposide: 120 μM
Quantified Difference
60-fold more potent
Conditions
In vitro DNA relaxation assay using human topoisomerase IIα
Why This Matters
This superior potency, combined with a non-poisoning mechanism, suggests ARN-21934 and related tetrahydroquinazolines could be developed into a new class of topoII-targeted anticancer drugs with potentially reduced risk of treatment-related secondary leukemias compared to etoposide.
Topoisomerase IIAnticancerDNA relaxation
[1] Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886. View Source
Selective Cytotoxicity in HIV-Infected Cells
Certain tetrahydroquinazoline derivatives exhibit selective cytotoxicity, killing HIV-infected GAG-POL expressing cells without causing concomitant cytotoxicity to HIV-naïve cells [1]. This targeted cell-kill mechanism is distinct from standard antiretroviral drugs that primarily inhibit viral enzymes.
HIV Infected Cell SelectivityClass-level
Selective GAG-POL cell killing
Supports targeted cell-kill mechanism studies; distinct from enzyme inhibition.
In vitro cell-based assay; patent-derived evidence.
HIVSelective cytotoxicityAntiviral
Evidence Dimension
Cytotoxicity Selectivity
Target Compound Data
Selective killing of HIV GAG-POL expressing cells
Comparator Or Baseline
HIV-naïve cells (no cytotoxicity observed)
Quantified Difference
Qualitative difference in mechanism and cell-type specificity
Conditions
In vitro cell-based assays comparing viability of HIV-infected and uninfected cells
Why This Matters
This selective cytotoxicity mechanism offers a novel therapeutic approach for HIV, potentially targeting the viral reservoir without harming uninfected cells, a feature that could be critical for achieving a functional cure.
HIVSelective cytotoxicityAntiviral
[1] Merck Sharp & Dohme Corp. (2022). Tetrahydroquinazoline derivatives as selective cytotoxic agents. US Patent No. 11,648,250 B2. View Source
Plasmodium falciparum DHFR Selective Inhibition
A study identified four tetrahydroquinazolines that were both potent and selective inhibitors of the Plasmodium falciparum DHFR enzyme, a key target for antimalarial drugs [1]. This contrasts with six other tetrahydroquinazolines in the same study that, while effective against multiple strains, were non-selective and also inhibited human DHFR.
Four compounds: Potent and selective for P. falciparum DHFR
Comparator Or Baseline
Six compounds: Potent but non-selective (inhibited human DHFR)
Quantified Difference
Qualitative difference in selectivity profile
Conditions
Heterologous yeast system expressing various DHFR enzymes from different pathogens and human
Why This Matters
The identification of selective P. falciparum DHFR inhibitors within the tetrahydroquinazoline class demonstrates that structural modifications can fine-tune selectivity, a crucial factor for developing safe and effective antimalarial therapies with minimal off-target effects on the human host.
AntimalarialDHFRSelectivity
[1] Lau, H., et al. (2001). Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. View Source
Tetrahydroquinazoline Application Scenarios
DHFR Inhibitor Development
Procure specific tetrahydroquinazoline derivatives, such as those with chalcone-like substitutions, for use as lead compounds in DHFR inhibitor programs. The demonstrated 20-fold increase in potency over methotrexate and 15-fold increase over 5-FU in in vitro models [1] positions these compounds as superior starting points for medicinal chemistry optimization aimed at overcoming resistance and improving therapeutic index.
Topoisomerase II Anticancer Agent Discovery
Utilize 6-amino-tetrahydroquinazoline analogs, exemplified by ARN-21934, for in vitro and in vivo studies of topoisomerase II inhibition. The 60-fold greater potency compared to etoposide in DNA relaxation assays, combined with a non-poisoning mechanism and ~100-fold selectivity for the topoIIα isoform [2], provides a rational basis for developing anticancer drugs with a potentially reduced risk of secondary malignancies.
HIV Eradication via Selective Cytotoxicity
Employ tetrahydroquinazoline derivatives as chemical probes to study and validate selective killing of HIV-infected GAG-POL expressing cells [3]. This unique mechanism, distinct from conventional antiretroviral enzyme inhibition, is valuable for exploring novel strategies aimed at eliminating latent viral reservoirs and achieving a functional cure for HIV.
Selective Antimalarial DHFR Inhibitor Design
Source and screen tetrahydroquinazoline libraries to identify and optimize compounds with selective inhibitory activity against Plasmodium falciparum DHFR [4]. The existing evidence for selective inhibition within this chemical class provides a clear path for developing new antimalarial leads with reduced potential for human host toxicity.
Application
Selection Property
Validation Focus
Antifolate Lead Discovery
DHFR inhibitory activity context
Enzyme potency and resistance-overcoming profile review
Topoisomerase II Research
Non-poisoning mechanism and isoform selectivity
DNA relaxation and topoIIα-selectivity assay context
HIV Reservoir Targeting Studies
Selective cytotoxicity in infected cells
Cell-model endpoint and GAG-POL expression dependence
Antimalarial Selectivity Screening
P. falciparum DHFR over human DHFR preference
Pathogen-host selectivity endpoint review
[1] El-Subbagh, H. I., et al. (2014). Nonclassical antifolates, part 5. Benzodiazepine analogs as a new class of DHFR inhibitors: Synthesis, antitumor testing and molecular modeling study. European Journal of Medicinal Chemistry, 74, 234-245. View Source
[2] Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886. View Source
[3] Merck Sharp & Dohme Corp. (2022). Tetrahydroquinazoline derivatives as selective cytotoxic agents. US Patent No. 11,648,250 B2. View Source
[4] Lau, H., et al. (2001). Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. View Source
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